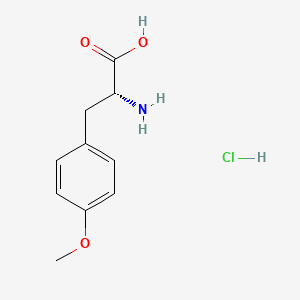

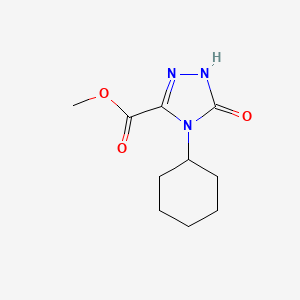

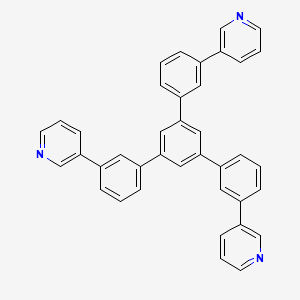

![molecular formula C8H10N4O2 B1422348 5-[(3,5-二甲基-1,2-恶唑-4-基)甲基]-1,3,4-恶二唑-2-胺 CAS No. 1248908-06-6](/img/structure/B1422348.png)

5-[(3,5-二甲基-1,2-恶唑-4-基)甲基]-1,3,4-恶二唑-2-胺

描述

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding oxadiazole-thiones .Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis

The reaction of oxazole derivatives often leads to the single-stage method under very mild conditions . The electron-accepting properties of certain oxazole derivatives have demonstrated that a sulfamide group at the 4-position of the isoxazole cycle has increased the acidity of methyl groups at the 3- and 5-positions .科学研究应用

合成和转化

- 该化合物参与衍生物的合成和转化,例如 2-芳基-5-肼基-1,3-恶唑-4-羧酸的甲酯,从而产生在各种化学反应中具有潜力的官能团衍生物 (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010)。

抗菌和抗氧化活性

- 已合成一系列衍生物(包括主题化合物),并对其抗菌和抗氧化特性进行了评估。这凸显了其在开发新的治疗剂中的潜力 (Saundane, Verma, & Katkar, 2013)。

晶体结构分析

- 该化合物的晶体结构已得到研究,提供了对其分子几何形状和相互作用的见解。这种分析在材料和药物的设计中至关重要 (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021)。

抗增殖活性

- 已对类似化合物的抗增殖活性进行了研究,表明其在癌症研究中具有潜在的应用 (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021)。

驱虫活性

- 研究还探讨了相关恶二唑化合物的驱虫(抗寄生虫)活性,这可能导致对寄生虫感染的新疗法 (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010)。

作用机制

Target of action

The targets of oxazole and oxadiazole derivatives can vary widely depending on the specific compound and its functional groups. They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

The mode of action of these compounds can also vary. Some oxazole and oxadiazole derivatives have been found to inhibit enzymes, block receptors, or modulate ion channels .

Biochemical pathways

The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole and oxadiazole derivatives can vary depending on the specific compound and its physicochemical properties .

Result of action

The molecular and cellular effects of these compounds can include changes in cell signaling, inhibition of cell growth, or induction of cell death, among others .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

未来方向

Oxazole and its derivatives are promising for obtaining new biologically active compounds . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-4-6(5(2)14-12-4)3-7-10-11-8(9)13-7/h3H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEDKEVLDIGVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677745 | |

| Record name | 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248908-06-6 | |

| Record name | 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

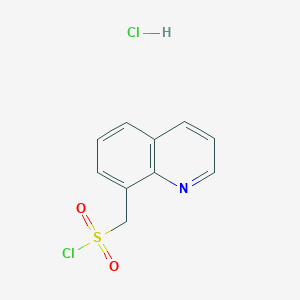

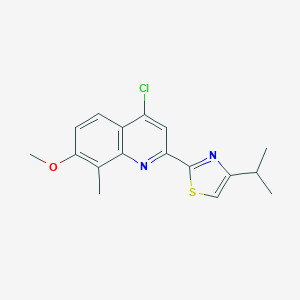

![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)

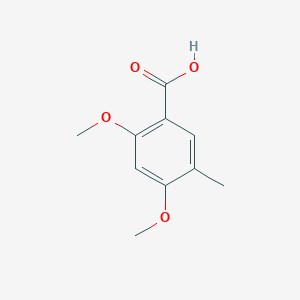

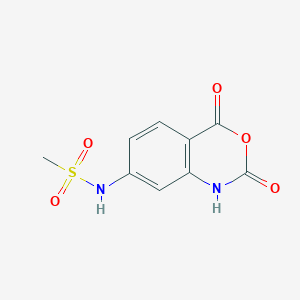

![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)

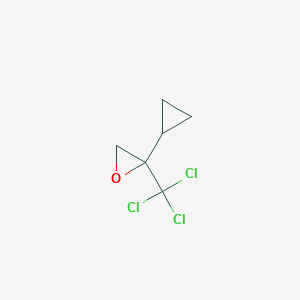

![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)